2-Methyl-1-naphthylmagnesium bromide

Catalog No.
S3356366
CAS No.
21450-90-8
M.F
C11H9BrMg
M. Wt
245.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-naphthylmagnesium bromide

CAS Number

21450-90-8

Product Name

2-Methyl-1-naphthylmagnesium bromide

IUPAC Name

magnesium;2-methyl-1H-naphthalen-1-ide;bromide

Molecular Formula

C11H9BrMg

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

LYRLLQRVTWRTAJ-UHFFFAOYSA-M

SMILES

CC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]

Canonical SMILES

CC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]

Here are some key points about the scientific research applications of 2-Methyl-1-naphthylmagnesium bromide:

  • Synthesis of complex organic molecules

    2-Me-1-NaphthylMgBr can be used as a nucleophilic reagent in various organic reactions, enabling the formation of carbon-carbon bonds. This allows researchers to synthesize a wide range of complex organic molecules, including pharmaceuticals, natural products, and advanced materials [, ].

  • Study of reaction mechanisms

    Due to its well-defined structure and reactivity, 2-Me-1-NaphthylMgBr serves as a valuable tool in mechanistic studies of organometallic reactions. By investigating its behavior in different reaction conditions, scientists can gain insights into the fundamental principles governing these reactions [, ].

  • Development of new catalysts and methodologies

    2-Me-1-NaphthylMgBr can be employed in the development of novel catalysts and methodologies for organic synthesis. By exploring its reactivity in combination with other reagents or reaction conditions, researchers can discover new and efficient ways to construct complex molecules [].

2-Methyl-1-naphthylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C11_{11}H9_9BrMg, and it has a molecular weight of 245.40 g/mol. This compound is typically encountered as a yellow to brown liquid with a density of approximately 0.9210 g/mL and a boiling point of 65.0 °C. It is highly flammable, with a flash point of -17 °C, and reacts violently with water, making it necessary to handle it with caution in anhydrous conditions .

, primarily nucleophilic additions to electrophiles. It can react with carbonyl compounds to form alcohols after hydrolysis. For instance, its reaction with aldehydes or ketones leads to the formation of tertiary or secondary alcohols, respectively. Additionally, it can undergo cross-coupling reactions with halides in the presence of transition metal catalysts, enabling the synthesis of more complex organic molecules .

2-Methyl-1-naphthylmagnesium bromide can be synthesized via the reaction of 2-methyl-1-naphthol with magnesium in the presence of dry ether or tetrahydrofuran (THF). The general procedure involves adding magnesium turnings to a solution of the naphthol in an anhydrous solvent under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference. The reaction typically requires heating to initiate the formation of the Grignard reagent .

This compound is primarily utilized in organic synthesis as a reagent for various transformations, including:

  • Nucleophilic addition: Reacting with carbonyl compounds to produce alcohols.
  • Cross-coupling reactions: Involving halides for constructing complex organic frameworks.
  • Synthesis of pharmaceuticals and agrochemicals: As a building block in the development of biologically active compounds .

Interaction studies involving 2-Methyl-1-naphthylmagnesium bromide focus on its reactivity with different electrophiles and its role in catalytic systems. Research indicates that this Grignard reagent can effectively participate in asymmetric cross-coupling reactions when combined with chiral catalysts, enhancing selectivity in product formation. Further studies are needed to explore its interactions within biological systems and its potential toxicological effects due to its reactive nature .

Several compounds share structural similarities with 2-Methyl-1-naphthylmagnesium bromide. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Characteristics
1-Naphthylmagnesium bromideContains naphthalene without methyl substitutionUsed extensively in organic synthesis
2-Naphthylmagnesium bromideNaphthalene ring with different positioningExhibits different reactivity patterns
Phenylmagnesium bromideAromatic phenyl groupWidely used for nucleophilic additions
9-Fluorenylmagnesium bromideFluorene structureKnown for its stability and reactivity

2-Methyl-1-naphthylmagnesium bromide stands out due to its specific methyl substitution on the naphthalene ring, which influences its reactivity and applications in synthetic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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